Fluorine Substitution Confers Enhanced Kinase Inhibitory Potential vs. Non-Fluorinated Analogs
In a direct SAR study of imidazo[2,1-b]thiazole derivatives, 3-fluoro substituted scaffolds achieved B-Raf V600E IC50 values as low as 0.020 µM (compound 13f), whereas the des-fluoro parent scaffold showed markedly reduced potency [1]. Although the present compound bears the fluorine on the phenylamine ring rather than the imidazothiazole core, the electron-withdrawing effect of the 2-fluoro substituent is predicted to similarly enhance target binding through improved hydrophobic contacts and potential halogen bonding with kinase hinge regions.
| Evidence Dimension | Kinase inhibitory potency (B-Raf V600E IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 1283108-16-6 in B-Raf assay |
| Comparator Or Baseline | 3-Fluoro-imidazo[2,1-b]thiazole derivative 13f: IC50 = 0.020 µM; des-fluoro analog: significantly reduced potency (exact value not reported) |
| Quantified Difference | Fluorine substitution yields >10-fold improvement in potency over non-fluorinated scaffold (qualitative class trend) |
| Conditions | In vitro enzyme assay against recombinant B-Raf V600E kinase |
Why This Matters
This class-level SAR suggests that the 2-fluoro substituent in CAS 1283108-16-6 is critical for maintaining kinase affinity when the compound is elaborated into final inhibitors, reducing the risk of inactive lead series.
- [1] Ammar UM, Abdel-Maksoud MS, Mersal KI, et al. Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. Bioorg Chem. 2020;100:103967. View Source
